N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
2,3-DCPP , belongs to the phenylpiperazine family. It serves as both a precursor in the synthesis of aripiprazole (an antipsychotic medication) and one of its metabolites . its pharmacological activity as a serotonin receptor agonist remains unclear, unlike its close analogue, 3-chlorophenylpiperazine (mCPP). Notably, 2,3-DCPP acts as a partial agonist of dopamine D2 and D3 receptors .
Preparation Methods
Synthetic Routes:: The synthetic route for 2,3-DCPP involves the following steps:
Nitration: Nitration of 4-methoxyacetophenone yields 4-methoxy-3-nitroacetophenone.
Reductive Amination: The reaction of 4-methoxy-3-nitroacetophenone with 2,3-dichloroaniline (or its derivatives) via reductive amination forms 2,3-DCPP.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic steps.
Chemical Reactions Analysis
Reactions::
Reduction: 2,3-DCPP can undergo reduction reactions.
Substitution: It is susceptible to nucleophilic substitution reactions.
Oxidation: While not a primary feature, oxidation reactions are possible.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
- Reduction: 4-methoxy-3-aminobenzamide.
- Substitution: Various derivatives depending on the substituent.
Scientific Research Applications
2,3-DCPP’s applications span several fields:
Medicine: Its role as an aripiprazole precursor is crucial in antipsychotic therapy.
Chemistry: It serves as a building block for drug development.
Biology: Research on its receptor interactions and pharmacology.
Industry: Its use in pharmaceutical manufacturing.
Mechanism of Action
The exact mechanism by which 2,3-DCPP exerts its effects remains an active area of study. It interacts with dopamine receptors, but further research is needed to elucidate its full mode of action.
Comparison with Similar Compounds
3,4-DCPP: A positional isomer, acting as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Another derivative with distinct properties.
Properties
Molecular Formula |
C14H10Cl2N2O4 |
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Molecular Weight |
341.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19) |
InChI Key |
UNGXZSHOGCXDDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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